molecular formula C21H16BrN3O B2983773 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide CAS No. 313275-89-7

4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide

Cat. No.: B2983773
CAS No.: 313275-89-7
M. Wt: 406.283
InChI Key: BSACGQCGYOOMKJ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide is a synthetic organic compound that features a bromine atom, a benzimidazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide typically involves multiple steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, 2-methyl-1-phenyl-1H-benzo[d]imidazole can be prepared by reacting o-phenylenediamine with 2-methylbenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.

  • Amidation: : The final step involves the formation of the benzamide group. This can be done by reacting the brominated benzimidazole with 4-aminobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters and purification processes such as crystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The benzimidazole ring can participate in redox reactions. For example, it can be oxidized to form N-oxides or reduced to form dihydro derivatives.

  • Coupling Reactions: : The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: N-oxides or other oxidized forms of the benzimidazole ring.

    Reduction Products: Dihydro derivatives of the benzimidazole ring.

    Coupling Products: Complex molecules formed by the addition of various aryl or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and benzamide group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1H-benzo[d]imidazol-5-yl)benzamide: Lacks the 2-methyl-1-phenyl substituent, which may affect its biological activity and chemical reactivity.

    N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide: Lacks the bromine atom, which could influence its reactivity in substitution reactions.

    4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the 2-methyl-1-phenyl substituent in 4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide makes it unique. These groups can significantly influence its reactivity, binding affinity, and specificity in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O/c1-14-23-19-13-17(24-21(26)15-7-9-16(22)10-8-15)11-12-20(19)25(14)18-5-3-2-4-6-18/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSACGQCGYOOMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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